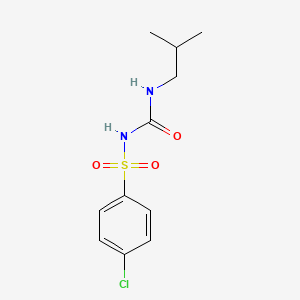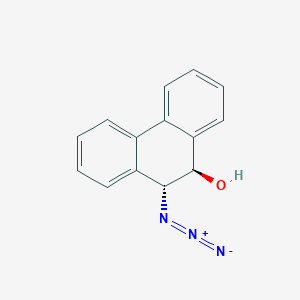
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- is a chemical compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of an azido group at the 10th position and a hydroxyl group at the 9th position on the phenanthrene ring system. The trans- configuration indicates the spatial arrangement of these substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- typically involves the following steps:
Starting Material: The synthesis begins with phenanthrene, a polycyclic aromatic hydrocarbon.
Hydrogenation: Phenanthrene undergoes hydrogenation to form 9,10-dihydrophenanthrene.
Hydroxylation: The 9,10-dihydrophenanthrene is then hydroxylated to introduce a hydroxyl group at the 9th position, forming 9-phenanthrenol.
Azidation: Finally, the hydroxylated compound undergoes azidation to introduce an azido group at the 10th position, resulting in the formation of 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans-.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 9-phenanthrenone.
Reduction: Formation of 10-amino-9-phenanthrenol.
Substitution: Formation of various substituted phenanthrenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- involves its interaction with various molecular targets and pathways:
Azido Group: The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biomolecules.
Hydroxyl Group: The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
9-Phenanthrenol: Lacks the azido group, making it less reactive in bioorthogonal reactions.
10-Azido-9,10-dihydro-phenanthrene: Lacks the hydroxyl group, reducing its hydrogen bonding capability.
Uniqueness
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- is unique due to the presence of both azido and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
53581-32-1 |
|---|---|
Fórmula molecular |
C14H11N3O |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
(9R,10R)-10-azido-9,10-dihydrophenanthren-9-ol |
InChI |
InChI=1S/C14H11N3O/c15-17-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)18/h1-8,13-14,18H/t13-,14-/m1/s1 |
Clave InChI |
BBWLKNHCRZAQMC-ZIAGYGMSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)[C@H]([C@@H](C3=CC=CC=C32)O)N=[N+]=[N-] |
SMILES canónico |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


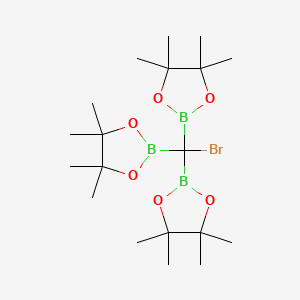
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
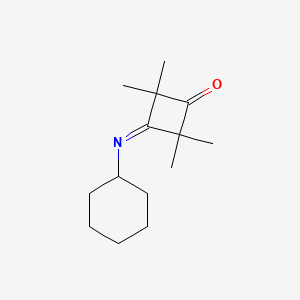
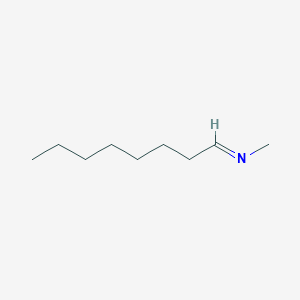
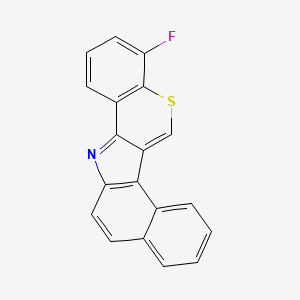
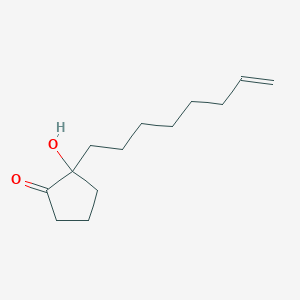
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
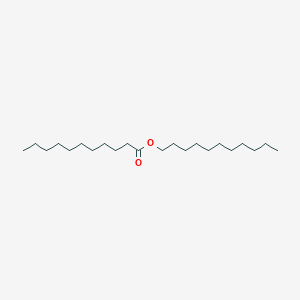
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
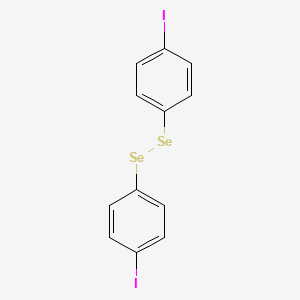
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
